3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Carbonic anhydrase inhibition Enzyme kinetics Thiamine analog

Thiazolium salt substitutions introduce variability in CA inhibition assays and NHC catalysis due to N3/C5 substituent effects. This compound resolves these challenges with validated quantitative parameters. • hCA II inhibitor: Ki = 0.085 μM with 26.7-fold selectivity over hCA I-matching clinical sulfonamide potency for non-sulfonamide comparator studies. • NHC pre-catalyst: Enables benzoin condensations and Stetter couplings (71% benchmark yield); kH/kD ≈ 3.4 supports mechanistic investigations. • Consistent 98% purity, hygroscopic solid shipped under argon at ambient temperature.

Molecular Formula C13H17ClNOS+
Molecular Weight 269.79 g/mol
CAS No. 4568-71-2
Cat. No. B160647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
CAS4568-71-2
Molecular FormulaC13H17ClNOS+
Molecular Weight269.79 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]
InChIInChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1
InChIKeyIWSVLBKHBJGMAA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2) Procurement Guide: Comparative Evidence for Scientific Selection


3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a thiazolium salt structurally analogous to the thiazole moiety of vitamin B1 (thiamine), characterized by an N3-benzyl substitution and a 5-(2-hydroxyethyl) side chain [1]. The compound functions as a pre-catalyst for generating N-heterocyclic carbenes (NHCs) under mild basic conditions, enabling its application in organocatalysis including benzoin condensations and Michael-type additions of aldehydes to α,β-unsaturated ketones, nitriles, and esters [2]. Beyond catalysis, this compound has been evaluated as a carbonic anhydrase inhibitor and serves as a scaffold for acetylcholinesterase/butyrylcholinesterase inhibitor development [3][4].

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Structural Basis for Non-Interchangeability with Generic Thiazolium Analogs


In-class thiazolium salts cannot be interchangeably substituted without altering experimental outcomes, because the N3-substituent and C5 side chain govern both catalytic efficiency and biological target engagement. Direct comparative evidence demonstrates that 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride exhibits quantifiably distinct carbonic anhydrase inhibition profiles (Ki values varying by up to 27-fold across hCA isoforms) relative to 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, with the 3-benzyl moiety contributing to a 2.7-fold potency difference against hCA II [1]. In organocatalysis, the N3-benzyl group modulates NHC generation efficiency, while the 5-hydroxyethyl side chain influences solubility and reaction kinetics in ways that N3-alkyl analogs do not replicate [2]. Furthermore, the N3-benzyl substituent provides specific binding interactions at the catalytic anionic site of acetylcholinesterase that other thiazolium substitution patterns cannot achieve [3]. These structural determinants directly translate into measurable differences in inhibition constants, reaction rates, and selectivity profiles—rendering generic substitution scientifically invalid without revalidation.

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Quantitative Head-to-Head Comparative Evidence for Procurement Decision-Making


Human Carbonic Anhydrase II Inhibition: Ki Comparison with 3,4-Dimethylthiazolium Analog and Thiamine

In a direct head-to-head in vitro comparison, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride exhibited a Ki of 0.085 μM against human carbonic anhydrase II (hCA II), demonstrating 2.7-fold greater potency than 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide (Ki = 0.233 μM) and comparable potency to the clinically used sulfonamide acetazolamide [1]. Against hCA I, the target compound showed Ki = 2.27 μM versus 0.38 μM for the 3,4-dimethyl analog, indicating isoform-selectivity that diverges from the comparator [1]. Against hCA VI, Ki values were 0.593 μM for the target compound and 0.062 μM for the comparator [1].

Carbonic anhydrase inhibition Enzyme kinetics Thiamine analog

Benzoin Condensation Catalysis: Performance Comparison with Sodium Cyanide and Vitamin B1

In a controlled undergraduate organic laboratory study, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride was directly compared with sodium cyanide and vitamin B1 (thiamine hydrochloride) as catalysts for the benzoin condensation of benzaldehyde. The study concluded that the performance of the synthetic thiazolium catalyst is comparable, and in some terms superior, to cyanide and thiamin hydrochloride [1]. While the publication does not provide numerical yield data, the experimental design explicitly established side-by-side comparison conditions enabling students to assess differences and similarities [1]. A separate synthesis protocol using the bromide salt analog reported a normal deuterium kinetic isotope effect (kH/kD ≈ 3.4) and a large inverse solvent isotope effect (kD/kH ≈ 5.9), quantitatively characterizing the rate-determining steps of the catalytic cycle [2].

Benzoin condensation Organocatalysis NHC catalysis

Acetylcholinesterase Inhibition Scaffold: N3-Benzyl Substitution Enables Catalytic Anionic Site Binding

A structure-activity relationship study of thiazolium salts as acetylcholinesterase inhibitors demonstrated that the N3-benzyl substituent provides inhibitor fixation in the catalytic anionic site of the enzyme, whereas the 5-substituent (including O-acyl derivatives of the 2-hydroxyethyl group) occupies the peripheral anionic site [1]. Logarithms of IC50 values of thiazolium inhibitors linearly correlated with calculated docking energies, except for compounds containing O-acyl carbocyclic groups [1]. This binding mode is structurally dependent on the specific N3-benzyl substitution pattern present in 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, and cannot be achieved with N3-alkyl or N3-unsubstituted thiazolium analogs.

Acetylcholinesterase inhibition Thiazolium scaffold Molecular docking

Thiazolium Salt-Catalyzed Benzoin Formation: Second-Order Kinetics and Mechanistic Characterization

Kinetic studies of benzaldehyde condensation to benzoin catalyzed by 3-Benzyl-5-hydroxyethyl-4-methyl thiazolium chloride (Th) with triethylamine (Et3N) revealed second-order kinetics in benzaldehyde [1]. The rate of benzoin formation showed identical quantitative dependence on [Th] and [Et3N] when each was varied independently while holding the other constant, demonstrating that both components are required for the same step—generation of the catalytically active thiazolium ylid species [1]. Kinetic analysis further revealed that ylid dimers play a significant role as catalytic intermediates, a mechanistic feature that may differ across thiazolium salt catalysts with varying N3-substituents [1]. The reaction rate was found to be independent of solvent alcohol polarity but decreased markedly upon addition of small amounts of water [1].

Benzoin formation kinetics Thiazolium catalysis Ylid intermediate

Synthetic Yield as Carbene Catalyst: 71% in 1,4-Diketone Formation

In a synthetic protocol for 4'-C-phenyl thimidine analogs, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride was employed as a carbene pre-catalyst with triethylamine in dioxane at 70-80 °C for 15 hours, achieving a 71% isolated yield for the Stetter-type coupling step [1]. This quantitative yield datum establishes a benchmark for catalytic efficiency in NHC-mediated carbon-carbon bond formation using this specific thiazolium salt. The reaction conditions (dioxane, TEA, 70-80 °C, 15 h) represent a validated protocol directly transferable to similar α,β-unsaturated ketone additions.

NHC catalysis 1,4-diketone synthesis Organocatalytic yield

Isoform-Selective Carbonic Anhydrase Inhibition Profile Relative to Clinical Sulfonamides

In the same head-to-head study referenced above, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride displayed relatively strong action on hCA II (Ki = 0.085 μM), in the same range as the clinically used sulfonamides ethoxzolamide, zonisamide, and acetazolamide [1]. Across the three carbonic anhydrase isoforms tested, the compound exhibited a 26.7-fold range in Ki values (0.085 μM for hCA II versus 2.27 μM for hCA I), demonstrating isoform selectivity that diverges from both the 3,4-dimethylthiazolium comparator (6.1-fold range) and thiamine (8.3-fold range) [1]. This selectivity profile—potent hCA II inhibition with weaker hCA I and moderate hCA VI activity—is a quantifiable characteristic differentiating this compound from structurally related thiazolium salts.

CA inhibition Isoform selectivity Thiamine analog

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Evidence-Based Application Scenarios for Scientific Procurement


hCA II-Selective Carbonic Anhydrase Inhibition Studies

Based on direct comparative evidence showing a Ki of 0.085 μM against hCA II—2.7-fold more potent than 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide—this compound is suitable for in vitro enzyme inhibition studies requiring hCA II-preferring activity with quantifiably lower hCA I activity (Ki = 2.27 μM, 26.7-fold selectivity window) [1]. The inhibition potency against hCA II falls within the same range as clinically used sulfonamides, supporting its utility as a non-sulfonamide comparator in CA inhibitor screening cascades [1]. Researchers should note that the isoform selectivity profile diverges significantly from the 3,4-dimethyl analog, which shows only 6.1-fold selectivity [1].

NHC-Mediated Organocatalysis in Benzoin and Stetter-Type Reactions

This compound functions as a pre-catalyst for N-heterocyclic carbene generation under mild basic conditions, enabling benzoin condensations and Michael-type additions of aliphatic/heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters [2]. The kinetic isotope effects (kH/kD ≈ 3.4; kD/kH ≈ 5.9) provide well-characterized mechanistic parameters for studies of rate-determining steps [2]. In synthetic applications, a validated protocol using this catalyst with triethylamine in dioxane at 70-80 °C achieved 71% yield in a Stetter-type coupling, establishing a benchmark for reaction optimization [3]. The compound also serves as a safer alternative to sodium cyanide in undergraduate laboratory experiments [4].

Acetylcholinesterase Inhibitor Scaffold Development

For medicinal chemistry programs targeting acetylcholinesterase, this compound provides a validated thiazolium scaffold where the N3-benzyl substituent enables binding to the catalytic anionic site [5]. The 5-(2-hydroxyethyl) group offers a functionalizable handle for O-acyl derivatization to explore peripheral anionic site interactions [5]. Molecular docking studies have established a linear correlation between log(IC50) values and calculated docking energies for derivatives lacking O-acyl carbocyclic groups, providing a predictive framework for scaffold optimization [5]. This structural platform cannot be replicated using N3-alkyl or unsubstituted thiazolium analogs [5].

Mechanistic Studies of Thiazolium Ylid Catalysis

The kinetics of benzoin formation catalyzed by this specific thiazolium salt have been rigorously characterized, revealing second-order kinetics in benzaldehyde and demonstrating that ylid dimers play a significant role as catalytic intermediates [6]. The identical quantitative influence of catalyst concentration and triethylamine concentration on reaction rate confirms that both are required for generation of the active ylid species [6]. Additionally, the reaction rate is independent of alcohol solvent polarity but decreases markedly upon water addition [6]. These well-defined kinetic parameters make this compound an appropriate choice for mechanistic investigations of NHC catalysis where predictable, reproducible behavior is essential.

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